1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
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Overview
Description
1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a chemical compound with the molecular formula C33H38N2O5 and a molecular weight of 542.67 g/mol . It is a protected byproduct produced during the synthesis of Benazepril metabolites . This compound is soluble in chloroform and ethyl acetate .
Preparation Methods
The synthesis of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves multiple steps, typically starting from Benazepril or its derivatives. The synthetic route often includes protection and deprotection steps to ensure the stability of intermediate compounds. Common reagents used in the synthesis include chloroform and ethyl acetate
Chemical Reactions Analysis
1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester has several scientific research applications:
Chemistry: It is used in the study of synthetic pathways and reaction mechanisms.
Biology: The compound is utilized in enzymatic studies to understand metabolic processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those related to cardiovascular treatments.
Mechanism of Action
The mechanism of action of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not fully understood. it is believed to interact with specific molecular targets and pathways involved in metabolic processes. The compound may inhibit or activate certain enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester can be compared with other similar compounds, such as:
Benazepril: A widely used ACE inhibitor for treating hypertension.
Benazeprilat: The active metabolite of Benazepril, which exerts its effects by inhibiting the angiotensin-converting enzyme.
Other esters of Benazeprilat: These compounds may have similar properties but differ in their specific ester groups, affecting their solubility and reactivity.
The uniqueness of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester lies in its specific ester groups, which provide distinct solubility and reactivity characteristics .
Properties
IUPAC Name |
benzyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSKKNSVKJXAY-WUFINQPMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675670 |
Source
|
Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356011-61-4 |
Source
|
Record name | Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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